molecular formula C8H9NO4S2 B1517995 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid CAS No. 575446-72-9

2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid

Cat. No. B1517995
M. Wt: 247.3 g/mol
InChI Key: WSYWEZGFWBZGEL-UHFFFAOYSA-N
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Description

“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 575446-72-9 . It has a molecular weight of 247.3 . The IUPAC name for this compound is { [4- (aminosulfonyl)phenyl]sulfanyl}acetic acid .


Molecular Structure Analysis

The Inchi Code for “2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is 1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) .


Physical And Chemical Properties Analysis

“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is a powder . It has a melting point of 158-161°C .

Scientific Research Applications

Metabolism and Excretion Studies

Research has identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of a child and her mother, along with a newly discovered sulfur amino acid, highlighting the importance of 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid in understanding metabolic pathways and potential defects. This study, involving gas chromatographic-mass spectrometric analysis, contributes to our understanding of tyrosine metabolism and the role of 4-hydroxyphenylpyruvate dioxygenase in metabolic disorders (Niederwieser, Wadman, & Danks, 1978).

Odor Detection and Interaction Studies

In the field of sensory and food science, the compound's analogs have been used to understand the interaction and detection of odors. A study focusing on the detection of mixtures of homologous carboxylic acids and their interactions with various odorants sheds light on the complex dynamics of odor perception and the potential utility of these compounds in understanding sensory inputs (Miyazawa, Gallagher, Preti, & Wise, 2009).

Diagnostic Imaging Enhancement

In medical diagnostics, the use of sulfosalicylic acid, a compound related to 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid, has been reported to enhance colposcopic images, indicating potential applications in enhancing the visualization of medical conditions for better diagnosis (Khilnani & Parulekar, 1993).

Environmental Health and Toxicology Studies

Studies on per- and polyfluoroalkyl substances (PFASs), a family of chemicals to which 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid is structurally related, have been pivotal in understanding the environmental and health impacts of synthetic chemicals. Research assessing the risk of breast cancer associated with serum PFAS concentrations and the association between PFASs and kidney function in adolescents provides critical insights into the potential health risks posed by these compounds and their implications for public health and safety (Hurley et al., 2018; Kataria, Trachtman, Malaga-Dieguez, & Trasande, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

2-(4-sulfamoylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYWEZGFWBZGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656063
Record name [(4-Sulfamoylphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid

CAS RN

575446-72-9
Record name [(4-Sulfamoylphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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